molecular formula C10H8ClN B180528 3-(Chloromethyl)isoquinoline CAS No. 147937-36-8

3-(Chloromethyl)isoquinoline

Cat. No. B180528
M. Wt: 177.63 g/mol
InChI Key: RWMIUVLOQIOJGB-UHFFFAOYSA-N
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Description

3-(Chloromethyl)isoquinoline is a chemical compound with the CAS Number: 147937-36-8. It has a molecular weight of 177.63 and is typically stored in an inert atmosphere at 2-8°C . It is a solid substance .


Molecular Structure Analysis

The molecular structure of 3-(Chloromethyl)isoquinoline consists of a benzene ring fused to a pyridine ring, forming an isoquinoline moiety . The linear formula of this compound is C10H8ClN .


Chemical Reactions Analysis

Isoquinoline compounds, including 3-(Chloromethyl)isoquinoline, can be considered as 10-electron π-aromatic and delocalized systems . They resemble naphthalene in their oxidation reactions due to the stronger character of the double bond in certain positions .


Physical And Chemical Properties Analysis

3-(Chloromethyl)isoquinoline is a solid substance that is stored in an inert atmosphere at 2-8°C . It has a molecular weight of 177.63 and a boiling point of 329.1±32.0°C at 760 mmHg .

Scientific Research Applications

  • Synthesis of Isoquinoline and Its Derivatives

    • Field : Organic and Pharmaceutical Chemistry
    • Application : Isoquinolines are an important class of natural alkaloids that demonstrate a wide range of biological activities. The development of new methods for efficient synthesis of isoquinoline and its derivatives has attracted considerable attention .
    • Methods : Various methods have been proposed for the synthesis of isoquinoline derivatives, including the Gabriel and Colman method (1900), the Pictet-Spengler method (1911), and the Pomeranz-Fritsch method (1970) .
    • Results : These methods have led to the production of isoquinoline derivatives with diverse structures, which are used as components of anti-cancer, anti-malarial, and other drugs .
  • Syntheses, Properties, and Applications of Fluorinated Isoquinolines

    • Field : Organic Chemistry
    • Application : This research focuses on the syntheses, properties, and applications of ring-fluorinated isoquinolines .
    • Methods : The study covers the syntheses of pyridine-ring-trifluoromethylated isoquinolines .
    • Results : Modern synthetic methodologies for fluorinated isoquinolines have been greatly developed during the last decade .
  • Therapeutic Potential of Functionalized Quinoline Motifs

    • Field : Medicinal Chemistry
    • Application : Quinoline, which consists of benzene fused with N-heterocyclic pyridine, has received considerable attention as a core template in drug design because of its broad spectrum of bioactivity .
    • Methods : Numerous derivatives of the bioactive quinolines have been harnessed via expeditious synthetic approaches .
    • Results : The recent in vivo and in vitro screening reported by scientists is highlighted herein, which may pave the way for novel drug development .
  • Synthesis, Characterization and Applications of Hyper Cross-linked Polymer

    • Field : Polymer Research
    • Application : Hyper Cross-linked polymers (HCPs) are class of porous materials that have been intensively used in the past few years .
    • Methods : The HCP material is synthesized by the following three methods: Post crosslinking of polymer precursors, direct single step poly-condensation reaction of functional monomers, and Crosslinking by external cross linkers .
    • Results : HCPs have extremely high surface areas, good porosity, low density, efficient adsorption properties, easy synthesis, less cost, environmental friendly, high thermal and chemical stability, light weight and reusability etc .
  • Functionalized Quinoline Motifs in Drug Design

    • Field : Medicinal Chemistry
    • Application : Quinoline, which consists of benzene fused with N-heterocyclic pyridine, has received considerable attention as a core template in drug design because of its broad spectrum of bioactivity .
    • Methods : Numerous derivatives of the bioactive quinolines have been harnessed via expeditious synthetic approaches .
    • Results : This review reveals that quinoline is an indisputable pharmacophore due to its tremendous benefits in medicinal chemistry research and other valuable areas of human endeavor .
  • Efficient Synthesis of Isoquinoline and Its Derivatives

    • Field : Organic Chemistry
    • Application : Isoquinolines constitute an important class of natural alkaloids, that demonstrate a wide range of biological activities .
    • Methods : Development of new methods for efficient synthesis of isoquinoline and its derivatives has attracted considerable attention of chemists and pharmacologists over recent years .
    • Results : The progress of isoquinoline synthesis provides creative inspiration and expands novel ideas for researchers in this field .

Safety And Hazards

The safety information for 3-(Chloromethyl)isoquinoline indicates that it is a dangerous substance. The hazard statements include H314 (causes severe skin burns and eye damage) and H290 (may be corrosive to metals) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands and face thoroughly after handling .

properties

IUPAC Name

3-(chloromethyl)isoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN/c11-6-10-5-8-3-1-2-4-9(8)7-12-10/h1-5,7H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWMIUVLOQIOJGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=NC(=CC2=C1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80512116
Record name 3-(Chloromethyl)isoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80512116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Chloromethyl)isoquinoline

CAS RN

147937-36-8
Record name 3-(Chloromethyl)isoquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=147937-36-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Chloromethyl)isoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80512116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
JH Musser, AF Kreft, RHW Bender… - Journal of medicinal …, 1989 - ACS Publications
N-[(Arylmethoxy)phenyl] and N-[(arylmethoxy)naphthyl] sulfonamides: potent orally active leukotriene d4 antagonists of novel str Page 1 1176 J. Med. Chem. 32,1176-1183 A 4.2-g (36-…
Number of citations: 25 pubs.acs.org
Y Li, R Singh, A Sinha, GC Lisensky… - Inorganic …, 2023 - ACS Publications
Four new pentadentate N5-donor ligands, [N-(1-methyl-2-imidazolyl)methyl-N-(2-pyridyl)-methyl-N-(bis-2-pyridylmethyl)-amine] (L 1 ), [N-bis(1-methyl-2-imidazolyl)methyl-N-(bis-2-…
Number of citations: 3 pubs.acs.org
RD Youssefyeh, E Magnien, TDY Lee… - Journal of medicinal …, 1990 - ACS Publications
This series of reports describes the development of orally active, highly potent, specific antagonists of the pepti-doleukotrienes containing a (2-quinolinylmethoxy) phenyl moiety. …
Number of citations: 32 pubs.acs.org
O Cussó Forest - 2016 - dugi-doc.udg.edu
Asymmetric epoxidation is one of the most important reactions in synthetic organic chemistry, because chiral epoxides act as versatile electrophiles which can be converted in a number …
Number of citations: 3 dugi-doc.udg.edu

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